Fmoc-Orn(2-Cl-Z)-OH Fmoc-Orn(2-Cl-Z)-OH
Brand Name: Vulcanchem
CAS No.: 198561-86-3
VCID: VC0188994
InChI: InChI=1S/C28H27ClN2O6/c29-24-13-6-1-8-18(24)16-36-27(34)30-15-7-14-25(26(32)33)31-28(35)37-17-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h1-6,8-13,23,25H,7,14-17H2,(H,30,34)(H,31,35)(H,32,33)/t25-/m0/s1
SMILES: C1=CC=C(C(=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Molecular Formula: C28H27ClN2O6
Molecular Weight: 522.982

Fmoc-Orn(2-Cl-Z)-OH

CAS No.: 198561-86-3

Cat. No.: VC0188994

Molecular Formula: C28H27ClN2O6

Molecular Weight: 522.982

* For research use only. Not for human or veterinary use.

Fmoc-Orn(2-Cl-Z)-OH - 198561-86-3

Specification

CAS No. 198561-86-3
Molecular Formula C28H27ClN2O6
Molecular Weight 522.982
IUPAC Name (2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C28H27ClN2O6/c29-24-13-6-1-8-18(24)16-36-27(34)30-15-7-14-25(26(32)33)31-28(35)37-17-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h1-6,8-13,23,25H,7,14-17H2,(H,30,34)(H,31,35)(H,32,33)/t25-/m0/s1
Standard InChI Key CVAOOYINJZPDDP-VWLOTQADSA-N
SMILES C1=CC=C(C(=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl

Introduction

Chemical Identity and Structure

Fmoc-Orn(2-Cl-Z)-OH, cataloged under CAS number 198561-86-3, is a modified amino acid with multiple functional groups protected by specific chemical moieties. The compound has a molecular formula of C28H27ClN2O6 and contains several key structural components that define its chemical behavior and utility. The name represents a specific arrangement of protecting groups: "Fmoc" (9-fluorenylmethoxycarbonyl) protects the alpha-amino group, while "2-Cl-Z" (2-chlorobenzyloxycarbonyl) protects the delta-amino group of ornithine. The "OH" indicates the free carboxylic acid function remains available for subsequent reactions .

The structural elements of this compound can be broken down as follows:

  • Ornithine (Orn): The core amino acid with two amino groups

  • Fmoc group: A bulky protecting group for the alpha-amino position

  • 2-Cl-Z group: A chlorinated benzyloxycarbonyl protecting group for the delta-amino position

  • Free carboxylic acid: Allows for peptide bond formation

This structural arrangement provides chemoselectivity during peptide synthesis by allowing reactions to occur at specific sites while protecting other reactive groups.

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial catalogs:

  • Fmoc-Orn(Cl-Z)-OH

  • Fmoc-N-Delta-2-Chloro-Z-L-Ornithine

  • Fmoc-L-Orn(2-Cl-Z)-OH

  • N-Alpha-(9-Fluorenylmethoxycarbonyl)-N-Delta-(2-Chlorocarbobenzoxy)-L-Ornithine

  • N-Alpha-(9-Fluorenylmethyloxycarbonyl)-N-Delta-(2-Chloro-Benzyloxycarbonyl)-L-Ornithine

  • N-Alpha-Fmoc-N-Delta-(2-Chlorobenzyloxycarbonyl)-L-Ornithine

Physical and Chemical Properties

Fmoc-Orn(2-Cl-Z)-OH exhibits specific physical and chemical properties that influence its handling, storage, and application in chemical synthesis. The compound typically appears as an off-white to white powder at room temperature .

While specific physical property data for Fmoc-Orn(2-Cl-Z)-OH is limited in the available search results, we can infer certain properties based on its structural features and similar compounds. The presence of the chlorinated protecting group influences its solubility profile, making it soluble in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM).

The compound's reactivity is primarily determined by:

  • The carboxylic acid group, which can form peptide bonds

  • The Fmoc group, which is base-labile

  • The 2-Cl-Z group, which is typically removed under hydrogenolysis conditions or strong acidic conditions

Synthetic Applications and Importance

Fmoc-Orn(2-Cl-Z)-OH is primarily used in solid-phase peptide synthesis (SPPS) and other peptide construction methodologies. Its importance stems from the need to selectively protect and deprotect different functional groups during the sequential assembly of peptide chains.

Role in Peptide Synthesis

The compound serves several critical functions in peptide synthesis:

  • It allows for the incorporation of ornithine residues into peptide sequences

  • It provides orthogonal protection, meaning its protecting groups can be removed under different conditions

  • The chlorinated Z-group offers enhanced stability compared to standard Z protection

  • It prevents unwanted side reactions during peptide coupling steps

The Fmoc strategy for peptide synthesis has become widely adopted due to its compatibility with a wide range of amino acids and its mild deprotection conditions. In Fmoc-based solid-phase peptide synthesis, the alpha-amino Fmoc group is typically removed using basic conditions (often piperidine in DMF), while the side chain protecting groups remain intact until the final cleavage step .

Comparison with Related Compounds

Fmoc-Orn(2-Cl-Z)-OH offers certain advantages over similar compounds like Fmoc-Orn(Z)-OH (CAS: 138775-07-2). The addition of the chlorine atom in the Z protecting group alters the electronic properties and reactivity of the protecting group. This modification can:

  • Influence the compound's solubility in common peptide synthesis solvents

  • Modify the reactivity profile during deprotection steps

  • Potentially reduce side reactions during synthesis

The table below compares key aspects of Fmoc-Orn(2-Cl-Z)-OH with the non-chlorinated variant:

PropertyFmoc-Orn(2-Cl-Z)-OHFmoc-Orn(Z)-OH
CAS Number198561-86-3138775-07-2
Molecular FormulaC28H27ClN2O6C28H28N2O6
Molecular WeightHigher due to Cl488.53
Z-group2-ChlorobenzyloxycarbonylBenzyloxycarbonyl
ReactivityModified by Cl presenceStandard Z reactivity
Side-chain protectionDelta-amino groupDelta-amino group

Synthetic Considerations and Side Reactions

When working with Fmoc-protected amino acids like Fmoc-Orn(2-Cl-Z)-OH, researchers must be aware of potential side reactions that can occur during synthesis. The formation of Fmoc-dipeptides and even tripeptides has been noted as a significant side reaction when using certain reagents for introducing the Fmoc group .

Avoiding Side Reactions

Research indicates that the choice of Fmoc-introducing reagent can significantly impact the purity of the resulting protected amino acid. Traditional reagents like Fmoc-OSu (N-succinimidyl-9-fluorenylmethyl carbonate) or Fmoc-Cl (9-fluorenylmethyl chloroformate) can lead to the formation of unwanted side products such as:

  • Fmoc-dipeptides (Fmoc-AA-AA-OH)

  • Fmoc-β-Ala-OH

  • Fmoc-β-Ala-AA-OH

These side products can complicate purification and reduce yields. Alternative reagents, such as Fmoc-2-MBT, have been proposed to minimize these side reactions during the preparation of Fmoc-protected amino acids .

SpecificationDetails
PurityTypically 95% or higher (HPLC)
FormPowder
ColorOff-white to white
Available quantitiesTypically 1g, 5g, 25g, 100g
PricingVaries by supplier and quantity
Storage recommendationSealed, dry, below -20°C

The compound is used by researchers in academic institutions, pharmaceutical companies, and biotechnology firms engaged in peptide research and development .

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